molecular formula C15H14O3 B1213595 Lusianthridin CAS No. 87530-30-1

Lusianthridin

Cat. No. B1213595
CAS RN: 87530-30-1
M. Wt: 242.27 g/mol
InChI Key: RDKDIPDDUFMMMT-UHFFFAOYSA-N
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Description

Lusianthridin is a bioactive stilbenoid compound that has garnered interest for its synthesis, molecular structure, and potential biological activities. The efficient synthesis of lusianthridin involves the Suzuki–Miyaura coupling and intramolecular nucleophilic substitution to construct its 9,10-dihydrophenanthrene core, offering a scalable route for further biological activity studies (Liao et al., 2022).

Synthesis Analysis

The scalable preparation of lusianthridin is achieved through a 7-step synthesis process with a 13.2% overall yield, enabling the production of substantial amounts for biological evaluations. Key steps include Suzuki–Miyaura coupling and intramolecular nucleophilic substitution, highlighting the synthetic accessibility of lusianthridin for further studies (Liao et al., 2022).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of lusianthridin are not provided in the retrieved documents, the synthesis route suggests a complex structure involving a 9,10-dihydrophenanthrene core. This structural motif is indicative of lusianthridin's potential for diverse chemical reactions and biological activities.

Chemical Reactions and Properties

The metabolic profiles of lusianthridin have been investigated, revealing oxidation, demethylation, and dehydrogenation as phase I metabolic pathways, and glucuronidation and glutathione conjugation as phase II pathways. These metabolic transformations are crucial for understanding lusianthridin's bioavailability and biological effects (Ju et al., 2020).

Physical Properties Analysis

The pharmacokinetic profile of lusianthridin in rats reveals quick absorption into plasma, with a max concentration reached at 22.00 min post-oral administration. This information is essential for evaluating lusianthridin's therapeutic potential and designing dosing regimens (Ju et al., 2020).

Chemical Properties Analysis

Lusianthridin exhibits antioxidant activity, as demonstrated by its protective effect against hemin-induced low-density lipoprotein oxidation. This antioxidant property suggests lusianthridin's potential for therapeutic applications in oxidative stress-related diseases (Thant et al., 2021).

Scientific Research Applications

Application 1: Inhibition of Human Platelet Aggregation

  • Summary of the Application : Lusianthridin, a phenanthrene derivative isolated from Dendrobium venustum, has been studied for its inhibitory effects on human platelet aggregation . This is significant because platelet aggregation plays a crucial role in thrombosis and hemostasis, and its dysregulation can lead to cardiovascular diseases .
  • Methods of Application or Experimental Procedures : The study involved stimulating platelet aggregation with arachidonic acid, collagen, and adenosine diphosphate (ADP). The inhibitory effects of Lusianthridin on these stimulations were then observed .
  • Results or Outcomes : Lusianthridin was found to inhibit arachidonic acid, collagen, and ADP-stimulated platelet aggregation with IC50 values of 0.02 ± 0.001 mM, 0.14 ± 0.018 mM, and 0.22 ± 0.046 mM, respectively . It also increased the delaying time of arachidonic acid-stimulated and the lag time of collagen-stimulated aggregations . Furthermore, Lusianthridin showed inhibitory effects on both COX-1 and COX-2 enzymatic activities (IC50 value of 10.81 ± 1.12 µM and 0.17 ± 1.62 µM, respectively) and significantly inhibited ADP-induced suppression of cAMP formation in platelets at 0.4 mM concentration .

Application 2: Inhibition of Low-Density Lipoprotein Oxidation

  • Summary of the Application : Lusianthridin, a phenolic compound isolated from Dendrobium venustrum, has been studied for its protective effect on hemin-induced low-density lipoprotein (LDL) oxidation . This is significant because oxidation of LDL plays a crucial role in the pathogenesis of atherosclerosis .
  • Methods of Application or Experimental Procedures : The study involved preincubating various concentrations of lusianthridin (0.25, 0.5, 1, and 2 µM) with LDL for 30 minutes, then adding 5 µM of hemin to initiate the oxidation. Oxidative parameters were measured at various times of incubation (0, 1, 3, 6, 12, 24 hours) .
  • Results or Outcomes : Lusianthridin was found to inhibit TBARs formation, decrease relative electrophoretic mobility (REM), decrease oxidized lipid products, and preserve the level of cholesteryl arachidonate and cholesteryl linoleate . Moreover, He-oxLDL incubated with lusianthridin for 24 hours can reduce the foam cell formation in RAW 264.7 macrophage cells .

Safety And Hazards

While specific safety and hazard information for Lusianthridin is not available, it’s important to handle it with care, using appropriate personal protective equipment .

Future Directions

The future directions of Lusianthridin research could involve further investigation into its metabolic profiles and pharmacokinetics in vivo . Additionally, more research could be conducted to explore its antiplatelet effects and its potential mechanisms of action .

properties

IUPAC Name

7-methoxy-9,10-dihydrophenanthrene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKDIPDDUFMMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(CC2)C=C(C=C3)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331917
Record name CHEBI:28678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-9,10-dihydrophenanthrene-2,5-diol

CAS RN

87530-30-1
Record name Lusianthridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87530-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHEBI:28678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
253
Citations
HN Swe, B Sritularak, P Rojnuckarin… - International Journal of …, 2021 - mdpi.com
… of actions of lusianthridin in human platelets. Lusianthridin inhibited platelet aggregation … Additionally, molecular docking and COX activity assay revealed that lusianthridin inhibited …
Number of citations: 4 www.mdpi.com
N Bhummaphan, N Petpiroon, O Prakhongcheep… - Phytomedicine, 2019 - Elsevier
… effect of lusianthridin on CSCs has not been clarified before. Thus, we aimed to investigate the effect of lusianthridin on … and development of lusianthridin for CSC-targeted approaches. …
Number of citations: 42 www.sciencedirect.com
Z Ju, Q Liao, Y Yang, H Guan, C Ma… - Biomedical …, 2021 - Wiley Online Library
… the metabolic profiles of lusianthridin in liver microsomes. Lusianthridin was co-incubated … The present study provides an overview pertaining to the metabolic profiles of lusianthridin …
Z Ju, X Tang, Q Liao, H Guan, L Yang… - Journal of Pharmaceutical …, 2021 - Elsevier
… Therefore, we got a bold conjecture that lusianthridin may be a potential anticancer drug. Despite of the anti-migratory activity, lusianthridin showed a strong inhibition of α-glucosidase …
Number of citations: 2 www.sciencedirect.com
HN Swe - 2019 - digital.car.chula.ac.th
… mechanisms of lusianthridin on … of lusianthridin on cyclooxygenase enzymes was analyzed by COX fluorescent inhibitor screening assay kit. The results indicated that Lusianthridin most …
Number of citations: 0 digital.car.chula.ac.th
SW Thant, NP Morales, V Buranasudja, B Sritularak… - Pharmaceuticals, 2021 - mdpi.com
… This study showed that lusianthridin reduced foam cell formation (Figure 5) and it can be assumed that lusianthridin possibly inhibits the engulfment of he-oxLDL by scavenger receptors …
Number of citations: 7 www.mdpi.com
Q Liao, DY Shi, H Xu, GS Zhang, C Huang, P Tian… - Synlett, 2022 - thieme-connect.com
The efficient preparation of the stilbenoid lusianthridin is described. This synthesis relies on a Suzuki–Miyaura coupling and an intramolecular nucleophilic substitution as key reactions …
Number of citations: 1 www.thieme-connect.com
T Li, W Wang, S Li, C Gong - Journal of Oleo Science, 2023 - jstage.jst.go.jp
… Lusianthridin is the active phytoconstituent of Dendrabium … the GDM protective effect of lusianthridin (LSD) against … the protective effect of Lusianthridin against the STZ induced …
Number of citations: 5 www.jstage.jst.go.jp
PL Majumder, S Lahiri - Phytochemistry, 1990 - Elsevier
… and lusianthridin, two new stilbenoids, were isolated from the orchid Lusia indiuisa. The structures of lusianthrin and lusianthridin were established from detailed spectral and …
Number of citations: 78 www.sciencedirect.com
SW Thant - 2020 - digital.car.chula.ac.th
… The antioxidant activity of lusianthridin had been … of lusianthridin from Dendrobium species on LDL oxidation has not been investigated. Therefore, in this study, the effect of lusianthridin …
Number of citations: 0 digital.car.chula.ac.th

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